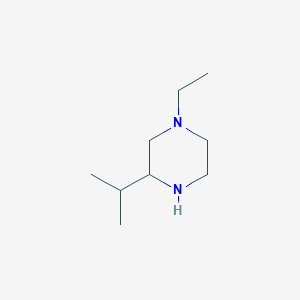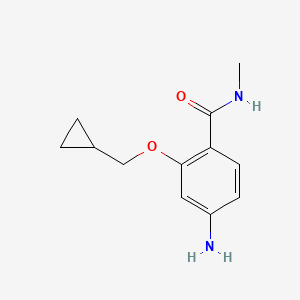![molecular formula C7H4BrClN2 B1444050 4-ブロモ-2-クロロ-1H-ベンゾ[d]イミダゾール CAS No. 1248548-54-0](/img/structure/B1444050.png)
4-ブロモ-2-クロロ-1H-ベンゾ[d]イミダゾール
概要
説明
4-Bromo-2-chloro-1H-benzimidazole is a heterocyclic compound . It is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been a topic of interest in recent years due to their wide range of chemical and biological properties . Various synthetic routes have been developed, including the use of o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloro-1H-benzimidazole consists of a benzimidazole core with a bromine atom substituted at the 4-position and a chlorine atom at the 2-position . The benzimidazole core itself is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Benzimidazole derivatives, including 4-Bromo-2-chloro-1H-benzimidazole, can undergo various chemical reactions. For instance, they can participate in copper-catalyzed cross-coupling reactions with aryl halides .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-chloro-1H-benzimidazole can vary depending on its specific structure and the conditions under which it is stored and used .科学的研究の応用
医薬品研究
4-ブロモ-2-クロロ-1H-ベンゾ[d]イミダゾールは、様々な薬理活性分子合成における重要な中間体として機能します。そのイミダゾール環は、多くの薬剤に見られるコア構造であり、幅広い生物活性を示します。 例えば、この化合物の誘導体は、MCF-7やCaCo-2などの細胞株に対して抗腫瘍活性を示すことが確認されており、フルオロウラシルを基準薬として用いた研究が行われています .
抗菌剤開発
イミダゾール部分は、その抗菌作用で知られています。研究者たちは、4-ブロモ-2-クロロ-1H-ベンゾ[d]イミダゾールから、有望な抗菌および抗真菌活性を示す多くの化合物を合成してきました。 これは、耐性菌や真菌株に対抗する新しい抗菌剤を開発するための貴重な足場となります .
化学合成
この化合物は、より複雑な分子を構築するためのビルディングブロックとして化学合成にも用いられます。 特に、パラジウム触媒アミノ化反応において、さまざまなアミノイミダゾールを生成するのに役立ちます。アミノイミダゾールは、化学のさまざまな分野で応用されています .
作用機序
Target of Action
Imidazole derivatives, which include 4-bromo-2-chloro-1h-benzo[d]imidazole, are known to be key components in functional molecules used in a variety of applications . They are utilized in pharmaceuticals and agrochemicals , indicating potential interactions with various biological targets.
Mode of Action
Imidazole derivatives have been reported to show a broad range of chemical and biological properties . They are involved in a diverse range of applications, suggesting that they interact with their targets in various ways to induce changes .
Biochemical Pathways
Imidazole derivatives are known to participate in many important biochemical reactions . They are considered “biological catalysts” or “biological ligands”, indicating their involvement in various biochemical pathways .
Result of Action
Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that the action of 4-Bromo-2-chloro-1H-benzo[d]imidazole could result in a wide range of molecular and cellular effects.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4-Bromo-2-chloro-1H-benzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzimidazole derivatives, including 4-Bromo-2-chloro-1H-benzimidazole, have been shown to inhibit casein kinases, which are involved in numerous cellular processes . The interaction between 4-Bromo-2-chloro-1H-benzimidazole and these enzymes is primarily through binding to the active site, thereby inhibiting their function.
Cellular Effects
The effects of 4-Bromo-2-chloro-1H-benzimidazole on cells are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which play a crucial role in cell signaling pathways . Additionally, 4-Bromo-2-chloro-1H-benzimidazole can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-Bromo-2-chloro-1H-benzimidazole exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access . This inhibition can lead to downstream effects on cellular processes, including changes in gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-chloro-1H-benzimidazole can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Bromo-2-chloro-1H-benzimidazole remains stable under ambient conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and alterations in cellular processes.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-chloro-1H-benzimidazole vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, 4-Bromo-2-chloro-1H-benzimidazole can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
4-Bromo-2-chloro-1H-benzimidazole is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in nucleotide synthesis, leading to reduced levels of nucleotides and altered cellular metabolism . These interactions underscore the compound’s potential as a therapeutic agent targeting specific metabolic pathways.
Transport and Distribution
Within cells and tissues, 4-Bromo-2-chloro-1H-benzimidazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, the compound can bind to plasma proteins, facilitating its transport through the bloodstream and distribution to target tissues . This transport mechanism is crucial for the compound’s therapeutic efficacy and bioavailability.
Subcellular Localization
The subcellular localization of 4-Bromo-2-chloro-1H-benzimidazole is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-Bromo-2-chloro-1H-benzimidazole can localize to the nucleus, where it interacts with transcription factors and influences gene expression . This localization is critical for the compound’s role in modulating cellular processes.
特性
IUPAC Name |
4-bromo-2-chloro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLGDRWZKXLGMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248548-54-0 | |
| Record name | 4-Bromo-2-chloro-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amino}cyclobutane-1-carboxylic acid](/img/structure/B1443970.png)







![2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole](/img/structure/B1443984.png)
![1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine](/img/structure/B1443986.png)


